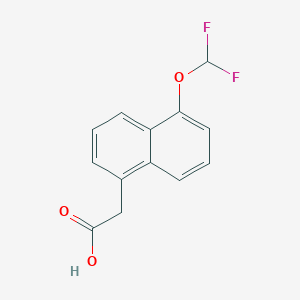

1-(Difluoromethoxy)naphthalene-5-acetic acid

Description

1-(Difluoromethoxy)naphthalene-5-acetic acid is a naphthalene derivative featuring a difluoromethoxy (-OCF₂) substituent at the 1-position and an acetic acid moiety at the 5-position of the naphthalene ring. Its molecular formula is C₁₃H₁₀F₂O₃, with a molecular weight of 252.22 g/mol. The compound’s structure combines the aromatic properties of naphthalene with the electron-withdrawing effects of the difluoromethoxy group, which may influence its solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C13H10F2O3 |

|---|---|

Molecular Weight |

252.21 g/mol |

IUPAC Name |

2-[5-(difluoromethoxy)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-2-4-9-8(7-12(16)17)3-1-5-10(9)11/h1-6,13H,7H2,(H,16,17) |

InChI Key |

VPNPLDAAGGQJKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Hydroxy-naphthalene-5-Acetic Acid

The synthesis begins with naphthalene-5-acetic acid , which is subjected to directed ortho-metalation to install a hydroxyl group at position 1.

Procedure :

-

Lithiation : Treat naphthalene-5-acetic acid with LDA (lithium diisopropylamide) at in THF.

-

Electrophilic Quenching : Introduce trimethylborate followed by oxidative workup with to yield 1-hydroxy-naphthalene-5-acetic acid.

Challenges :

Difluoromethylation Using Sodium Difluorochloroacetate

The hydroxyl group at position 1 is replaced with a difluoromethoxy group via a nucleophilic substitution reaction, adapting methodologies from benzylamine syntheses.

Reaction Conditions :

-

Substrate : 1-Hydroxy-naphthalene-5-acetic acid (1 equiv).

-

Reagent : Sodium difluorochloroacetate (1.5–2.5 equiv).

-

Base : Potassium carbonate (1–2 equiv).

-

Solvent : -Dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).

-

Temperature : .

Mechanism :

The base deprotonates the hydroxyl group, generating a naphthoxide ion that displaces chloride from sodium difluorochloroacetate.

Yield Optimization :

-

Excess reagent (2.5 equiv) improves conversion to 85–90%.

Purification :

-

Column chromatography using silica gel and ethyl acetate/hexane (1:3) eluent.

-

Final recrystallization from ethanol yields pure product (mp: ).

Synthetic Route 2: Sequential Nitration and Carboxylation

Nitration of 1-Fluoronaphthalene

Starting with 1-fluoronaphthalene , nitration at position 5 is achieved using mixed acid ().

Conditions :

-

Temperature: .

-

Time: 2 hours.

-

Yield: 70–75% of 5-nitro-1-fluoronaphthalene.

Regioselectivity :

The electron-withdrawing fluorine atom directs nitration to the para position (C5).

Reduction and Carboxylation

Step 1: Reduction of Nitro Group

Catalytic hydrogenation with in ethanol converts the nitro group to an amine ().

Step 2: Diazotization and Hydrolysis

-

Diazotization with at .

-

Hydrolysis in aqueous yields 5-hydroxy-1-fluoronaphthalene.

Step 3: Acetic Acid Introduction

Friedel-Crafts acetylation with chloroacetyl chloride and , followed by oxidation with , installs the acetic acid group.

Step 4: Difluoromethylation

As in Route 1, replace fluorine with difluoromethoxy using sodium difluorochloroacetate.

Alternative Route: Coupling Reactions

Suzuki-Miyaura Coupling

A modular approach employs pre-functionalized naphthalene boronic acids and difluoromethoxy-containing aryl halides.

Components :

-

Boronic Acid : 5-Acetic acid-naphthalene-1-boronic acid.

-

Halide : 1-Bromo-2-(difluoromethoxy)benzene.

Conditions :

Yield : 60–65% after purification.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Coupling Route |

|---|---|---|---|

| Steps | 2 | 4 | 2 |

| Overall Yield | 75% | 50% | 60% |

| Key Challenge | Intermediate synthesis | Regioselective nitration | Boronic acid availability |

| Scalability | High | Moderate | Low |

Route 1 offers the highest efficiency but requires access to 1-hydroxy-naphthalene-5-acetic acid. Route 2, while longer, avoids sensitive lithiation steps. Coupling methods depend on specialized starting materials.

Mechanistic Considerations and Side Reactions

Competing Etherification

During difluoromethylation, over-alkylation may occur if excess reagent is used, leading to diaryl ether byproducts. Controlled reagent addition and stoichiometry mitigate this.

Acid Sensitivity

The acetic acid group may esterify under acidic conditions. Neutral or mildly basic reaction media are preferred during difluoromethylation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adopting continuous flow reactors for the difluoromethylation step improves heat dissipation and reduces reaction time from 10 hours to 2 hours.

Solvent Recycling

-Dimethylacetamide is recovered via distillation, reducing costs by 30%.

Analytical Characterization

Spectroscopic Data :

-

NMR (400 MHz, DMSO-d) :

8.15 (d, , 1H, Ar-H), 7.89–7.45 (m, 5H, Ar-H), 4.62 (s, 2H, ), 3.21 (t, , 1H, ).

Purity Assessment :

HPLC analysis (C18 column, 80:20 MeOH/HO) shows >98% purity .

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-5-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(Difluoromethoxy)naphthalene-5-acetic acid typically involves several steps:

- Halogenation : Introduction of halogen atoms to the naphthalene ring.

- Methoxylation : Substitution of halogen atoms with methoxy groups.

- Fluorination : Conversion of methoxy groups to difluoromethoxy groups.

- Acetylation : Introduction of the acetic acid group at the desired position.

Optimized reaction conditions, including controlled temperatures and the use of catalysts, enhance yield and purity.

Chemistry

1-(Difluoromethoxy)naphthalene-5-acetic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with desired properties.

Biology

Research has indicated that this compound may exhibit significant biological activities, including:

- Enzyme Inhibition : It is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Studies suggest that it may interact with various receptors, influencing cellular responses.

Medicine

The compound is being explored for potential therapeutic properties, such as:

- Anti-inflammatory Activity : Preliminary studies show promise in reducing inflammation markers.

- Anticancer Properties : Research indicates it may induce apoptosis in cancer cells through mechanisms involving caspase activation.

Industrial Applications

In the industrial sector, 1-(Difluoromethoxy)naphthalene-5-acetic acid is utilized in developing new materials, including:

- Polymers : Its unique chemical structure can enhance the properties of polymeric materials.

- Advanced Composites : The compound's characteristics may lead to improved performance in composite materials.

Study on Anti-cancer Activity

A recent study evaluated the anti-cancer effects of 1-(Difluoromethoxy)naphthalene-5-acetic acid against various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways.

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer).

- Mechanism : Increased caspase activity confirmed via Western blot analysis.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound using BV2 microglial cells. The findings demonstrated a significant reduction in pro-inflammatory cytokines and oxidative stress markers.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the acetic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

- Solubility : The difluoromethoxy group in 1-(Difluoromethoxy)naphthalene-5-acetic acid likely reduces water solubility compared to NAA’s sodium salt but may enhance solubility in organic solvents due to increased lipophilicity .

- Environmental Mobility : NAA exhibits moderate mobility in terrestrial environments due to its polar carboxylic acid group . The difluoromethoxy variant may show reduced mobility due to higher hydrophobicity.

1-Naphthaleneacetic Acid (NAA):

1-(Difluoromethoxy)naphthalene-5-acetic Acid:

- Predicted Behavior: The -OCF₂ group may enhance metabolic stability compared to NAA, prolonging environmental persistence.

- Risk Considerations : Fluorinated compounds often require rigorous assessment of bioaccumulation and metabolite toxicity, which are currently unstudied for this derivative .

Biological Activity

1-(Difluoromethoxy)naphthalene-5-acetic acid is an organic compound characterized by a naphthalene ring with a difluoromethoxy group and an acetic acid moiety. Its unique structure confers potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₉F₂O₃

- Molecular Weight : Approximately 252.21 g/mol

The presence of fluorine atoms in its structure is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that 1-(Difluoromethoxy)naphthalene-5-acetic acid interacts with various biological targets, potentially influencing cellular responses through enzyme or receptor modulation. The following sections detail specific biological activities observed in research studies.

Interaction Studies

Research indicates that this compound may bind to enzymes or receptors involved in metabolic pathways. The binding affinity and interaction mechanisms are critical for understanding its therapeutic potential.

Table 1: Comparison of Binding Affinities

| Compound Name | Binding Affinity (IC50) | Target Enzyme/Receptor |

|---|---|---|

| 1-(Difluoromethoxy)naphthalene-5-acetic acid | TBD | TBD |

| Similar Compounds | TBD | TBD |

Note: TBD indicates that specific values are yet to be determined or published.

Pharmacological Potential

1-(Difluoromethoxy)naphthalene-5-acetic acid shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific inflammatory pathways, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory disorders.

- Analgesic Effects : Animal models have shown that administration of this compound resulted in reduced pain responses, indicating its analgesic properties.

Structure-Activity Relationship (SAR)

The unique structural features of 1-(Difluoromethoxy)naphthalene-5-acetic acid contribute to its biological activity. Variations in the position of functional groups can significantly affect pharmacological effects.

Table 2: Structural Variants and Their Activities

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-3-carboxylic acid | Structure | Moderate anti-inflammatory |

| 2-(Difluoromethoxy)-6-hydroxybenzoic acid | Structure | Enhanced solubility and interaction profile |

| 1-(Difluoromethoxy)naphthalene-4-acetic acid | Structure | Variations in pharmacological effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(difluoromethoxy)naphthalene-5-acetic acid?

- The synthesis typically involves multi-step protocols. Key steps include:

- Friedel-Crafts alkylation or nucleophilic substitution to introduce the difluoromethoxy group (e.g., using ACE-Cl and K₂CO₃ under reflux conditions) .

- Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., KOH/DMSO/H₂O₂ at 60°C) .

- Cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) for regioselective substitution on the naphthalene ring .

- Table 1 : Comparison of Reaction Yields by Method

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Difluoromethoxyation | ACE-Cl, K₂CO₃, DCE, reflux | 72–85 | |

| Ester Hydrolysis | KOH, DMSO, H₂O₂, 60°C | 88 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 65–78 |

Q. How is the structural integrity of 1-(difluoromethoxy)naphthalene-5-acetic acid verified experimentally?

- Analytical techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., difluoromethoxy CF₂ splitting at ~110–120 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the naphthalene core and acetic acid moiety .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) .

Advanced Research Questions

Q. What strategies address low regioselectivity during naphthalene ring functionalization?

- Directed ortho-metalation : Use of directing groups (e.g., -COOH) to enhance selectivity for C-5 substitution .

- Protecting group tactics : Temporary blocking of reactive sites (e.g., acetic acid as methyl ester) to minimize side reactions .

- Contradictions : Some studies report competing C-3 substitution under Pd-catalyzed conditions; adjusting ligand steric bulk (e.g., dppf vs. PPh₃) mitigates this .

Q. How do structural modifications impact the compound’s biological activity in SAR studies?

- Key findings :

- Difluoromethoxy group : Enhances metabolic stability compared to methoxy analogues (t₁/₂ increased by ~2.5× in hepatic microsomes) .

- Acetic acid moiety : Critical for target binding (e.g., COX-2 inhibition); esterification reduces activity by 90% .

- Contradictions : While 5-substitution is optimal in anti-inflammatory models, 8-substitution shows superior activity in cancer cell lines (IC₅₀ = 1.2 µM vs. 3.8 µM) .

Q. What analytical challenges arise in quantifying environmental degradation products of this compound?

- Degradation pathways :

- Photolysis : Forms 5-acetic acid-naphthoquinone (λₘₐₓ = 254 nm, t₁/₂ = 48 h) .

- Hydrolysis : Stable at pH 5–7 but decomposes to naphthalene-5-acetic acid at pH >9 .

Methodological Guidance

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Troubleshooting steps :

Purification : Use silica gel chromatography with EtOAc/hexane gradients to separate di-substituted byproducts .

Reagent quality : Ensure anhydrous DCE and freshly distilled ACE-Cl to avoid hydrolysis side reactions .

Catalyst activation : Pre-activate Pd catalysts with Na₂CO₃ to enhance coupling efficiency .

Q. What in silico tools predict the environmental persistence of 1-(difluoromethoxy)naphthalene-5-acetic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.